![molecular formula C11H10N4 B13900714 3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings with an imidazole substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxaldehyde with 1-methylimidazole in the presence of a suitable catalyst, such as manganese chloride, and ammonium diethyldithiophosphate . This one-pot reaction facilitates the formation of the desired fused ring system.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce reduced derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.
Mecanismo De Acción
The mechanism of action of 3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of an imidazole substituent.
Imidazo[1,5-a]pyridine: Contains an imidazole ring fused to a pyridine ring, similar to the target compound but without the pyrazole component.
Uniqueness
3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine is unique due to its specific combination of pyrazole, pyridine, and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with tailored properties for various applications.
Propiedades
Fórmula molecular |
C11H10N4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-(1-methylimidazol-2-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H10N4/c1-14-7-5-12-11(14)9-8-13-15-6-3-2-4-10(9)15/h2-8H,1H3 |
Clave InChI |
VJUUFLAETQRJTI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C2=C3C=CC=CN3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)
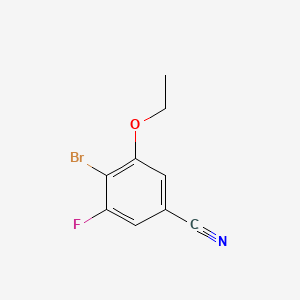

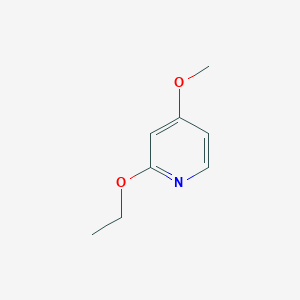
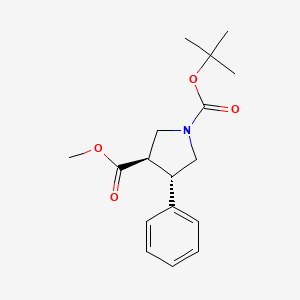

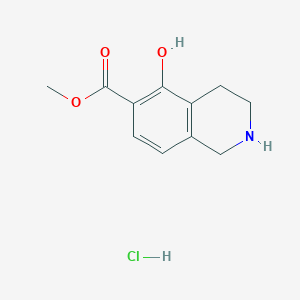
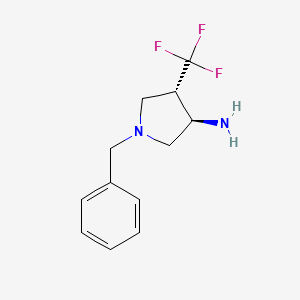
![6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B13900678.png)

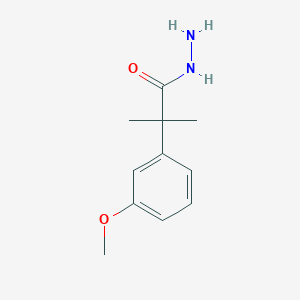

![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)
![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)
